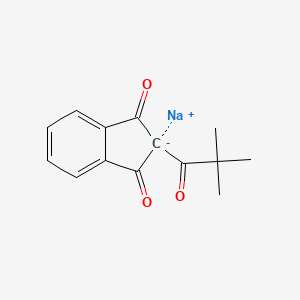
Pindone sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pindone sodium salt is a useful research compound. Its molecular formula is C14H13NaO3 and its molecular weight is 252.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rabbit Control
Pindone is primarily used to control European rabbit populations (Oryctolagus cuniculus), which are considered invasive and damaging to agriculture and native ecosystems. It is particularly effective in areas where other poisons, such as sodium fluoroacetate (1080), pose risks to non-target species or humans .
Efficacy Studies : Research indicates that pindone is most effective when administered in multiple doses over several days. A study demonstrated that rabbits exposed to pindone bait showed signs of poisoning typically within 6 to 12 days after ingestion, with mortality rates significantly influenced by the dosage and duration of exposure .
| Study | Dosage | Days to First Signs | Average Days to Death |
|---|---|---|---|
| Trial 1 | 4 g/kg | 8.13 | 10.63 |
| Trial 2 | 25 mg/kg | 6.83 | 9.17 |
| Trial 3 | Constant bait for 7 days | 8.5 | Varies |
Non-Target Species Risk Assessment
Research has also focused on the potential risks posed by pindone to non-target species, including birds and native mammals. The APVMA report highlights that while pindone poses risks, these can be managed through careful baiting practices and monitoring .
Key Findings :
- Pindone can cause both primary (direct consumption of bait) and secondary poisoning (predation on poisoned rabbits) in non-target species.
- Effective baiting techniques are crucial for minimizing risks to non-target fauna while maximizing control of rabbit populations .
Case Study 1: Efficacy in Urban Areas
In urban settings where traditional poisons cannot be used due to safety concerns, pindone has been successfully employed. A study evaluated its effectiveness in a semi-rural area where it was found that pindone significantly reduced rabbit populations over a controlled period while maintaining safety for domestic animals .
Case Study 2: Behavioral Impact on Rabbits
A laboratory study assessed the welfare impacts of pindone poisoning on rabbits. Results indicated that rabbits experienced significant welfare compromises due to internal hemorrhaging following exposure. The study emphasized the importance of humane treatment methods when using anticoagulants like pindone .
Environmental Considerations
The environmental impact of using pindone is a critical area of research. While it effectively controls rabbit populations, there are concerns regarding its effects on non-target species and ecosystems. Ongoing studies aim to refine baiting strategies that minimize these risks while ensuring effective pest management .
Properties
CAS No. |
6120-20-3 |
|---|---|
Molecular Formula |
C14H13NaO3 |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
sodium;2-(2,2-dimethylpropanoyl)inden-2-ide-1,3-dione |
InChI |
InChI=1S/C14H13O3.Na/c1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
PPRNMFDWJLACKG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+] |
Canonical SMILES |
CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+] |
Key on ui other cas no. |
6120-20-3 |
Related CAS |
83-26-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















